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Compound Name:
8-Bromo-1,6-naphthyridin-2(1H)-

one

Cat. No.: B1324902 Get Quote

An In-depth Technical Guide to 8-Bromo-1,6-naphthyridin-2(1H)-one and its Core Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 8-Bromo-1,6-naphthyridin-
2(1H)-one, a heterocyclic compound belonging to the naphthyridine family. Due to the limited

availability of data for this specific molecule, this review extends to the broader 1,6-

naphthyridin-2(1H)-one scaffold, offering insights into its synthesis, biological activities, and

therapeutic potential, particularly as kinase and PARP inhibitors.

Physicochemical Properties
8-Bromo-1,6-naphthyridin-2(1H)-one is a solid organic compound.[1] Its fundamental

properties are summarized in the table below.
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Property Value References

CAS Number 902837-41-6 [2][3]

Molecular Formula C₈H₅BrN₂O [1][2][3]

Molecular Weight 225.04 g/mol [1][2][3]

Synonyms

8-Bromo-2-hydroxy-1,6-

naphthyridine; 6-Bromo-1,6-

naphthyridin-2-ol

[2]

Purity (commercial) Typically ≥97% [2]

Storage Conditions Room temperature [2]

Synthesis of the 1,6-Naphthyridin-2(1H)-one
Scaffold
The synthesis of the 1,6-naphthyridin-2(1H)-one core can be achieved through several

strategic approaches. The two most common methods involve the construction of the bicyclic

system from either a pre-formed pyridine or a pre-formed pyridone ring.[4][5]

A general workflow for the synthesis starting from a pre-formed pyridone is illustrated below.

This approach often involves the condensation of a pyridone derivative with a suitable reagent

to form the second ring.
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General Synthesis Workflow for 1,6-Naphthyridin-2(1H)-ones

Pre-formed Pyridone

Cyclization

Condensation Reagent
(e.g., tert-butoxybis(dimethylamino)methane)

1,6-Naphthyridin-2(1H)-one Scaffold

Click to download full resolution via product page

Caption: General synthesis from a pre-formed pyridone.

Experimental Protocol: A Modular Approach to
Functionalized 1,6-Naphthyridones
While a specific protocol for 8-bromo-1,6-naphthyridin-2(1H)-one is not readily available in

the reviewed literature, a recent publication by Carr et al. (2024) details a safe and scalable

method for preparing related 3-bromo-N-alkyl-1,6-naphthyridones.[6] This method utilizes an

enamine intermediate, which offers a modular route to various derivatives.

Step 1: Formation of the Enamine Intermediate

Reactants: Methyl 5-bromo-2-methylnicotinate and N,N-dimethylformamide dimethyl acetal

(DMF-DMA).

Procedure: The reaction of methyl 5-bromo-2-methylnicotinate with DMF-DMA leads to the

formation of a versatile enamine intermediate as a crystalline solid.[6]

Step 2: Cyclization to form the Naphthyridone Core
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Reactants: The enamine intermediate and an aliphatic amine.

Procedure: The enamine intermediate is treated with a range of aliphatic amines (e.g.,

ammonia, methylamine, isopropylamine, benzylamine) in a suitable solvent like isopropanol.

[6]

Conditions: The reaction mixture is heated to 80°C for 16-64 hours.[6]

Yields: This method has reported yields ranging from 73% to 96%, depending on the amine

used.[6]

This modular approach avoids the use of hazardous reagents like 1,3,5-triazine (which can

generate HCN) and undesirable alkyl halides, making it a safer and more scalable process for

producing functionalized 1,6-naphthyridones.[6]

Biological Activity and Therapeutic Potential
The naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, with

its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-

inflammatory, and anticancer properties.[7][8] The 1,6-naphthyridin-2(1H)-one core, in

particular, has been extensively explored, with over 17,000 compounds reported in the

literature, primarily in patents.[4][5]

The substitution pattern on the naphthyridinone ring significantly influences its biological

activity. For instance, compounds with a single bond between the C3 and C4 positions have

been predominantly investigated for cardiovascular diseases, whereas those with a C3-C4

double bond are more commonly associated with antitumor applications.[4]

Potential as Kinase Inhibitors
Functionalized 1,6-naphthyridines are valuable intermediates in the synthesis of various

biologically active compounds, most notably kinase inhibitors.[6] A notable example is the

discovery of a potent and selective mTOR inhibitor, 9-(6-aminopyridin-3-yl)-1-(3-

(trifluoromethyl)phenyl)benzo[h][5][9]naphthyridin-2(1H)-one (Torin2), which has an EC50 of

250 pM for inhibiting mTOR in cells.[10]

Emerging Role as PARP Inhibitors in Cancer Therapy
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A significant area of interest for the 1,6-naphthyridin-2(1H)-one scaffold is its potential

application as Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for

the repair of single-strand DNA breaks (SSBs). In cancers with mutations in the BRCA1 or

BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand

breaks (DSBs) is deficient.

Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired SSBs, which,

during DNA replication, are converted into DSBs. The inability of the cancer cells to repair

these DSBs through the faulty HR pathway results in cell death, a concept known as synthetic

lethality.

The mechanism of action for PARP inhibitors is illustrated in the following diagram.
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Mechanism of Action of PARP Inhibitors in BRCA-Deficient Cancer Cells
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Caption: PARP inhibition in BRCA-deficient cells.

While no specific quantitative data for the PARP inhibitory activity of 8-bromo-1,6-
naphthyridin-2(1H)-one has been found, the broader class of naphthyridinones continues to
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be a focal point in the development of novel PARP inhibitors for cancer treatment.

Conclusion
8-Bromo-1,6-naphthyridin-2(1H)-one is a member of the versatile 1,6-naphthyridin-2(1H)-one

family of heterocyclic compounds. While specific research on this particular molecule is limited,

the broader scaffold is of significant interest in medicinal chemistry. Modern synthetic

methodologies are enabling the safe and scalable production of diverse derivatives. The

established and potential biological activities, especially as kinase and PARP inhibitors,

underscore the importance of the 1,6-naphthyridin-2(1H)-one core in the development of new

therapeutic agents. Further investigation into specifically substituted analogs, such as the 8-

bromo variant, is warranted to fully elucidate their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1324902#8-bromo-1-6-naphthyridin-2-1h-one-
literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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